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Abstract
This application note details a stability-indicating reversed-phase high-performance liquid

chromatography (RP-HPLC) method for the separation and quantification of Vildagliptin and its

potential N-oxide impurity. Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible

to degradation under oxidative stress, leading to the formation of Vildagliptin N-oxide. This

method is crucial for the quality control of Vildagliptin in bulk drug substances and

pharmaceutical formulations, ensuring the identification and quantification of this specific

impurity. The described method is based on established principles for stability-indicating assays

of Vildagliptin and provides a comprehensive protocol for method validation in accordance with

ICH guidelines.

Introduction
Vildagliptin is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[1]

Like many pharmaceutical compounds, Vildagliptin can degrade under various stress

conditions, including oxidation, hydrolysis, and photolysis. Oxidative degradation, in particular,

can lead to the formation of Vildagliptin N-oxide, an impurity that needs to be monitored and

controlled to ensure the safety and efficacy of the drug product. Regulatory guidelines

necessitate the use of validated stability-indicating analytical methods to separate and quantify
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impurities and degradation products. This application note provides a detailed protocol for an

HPLC method suitable for the quantification of Vildagliptin N-oxide.

Experimental Protocol
Materials and Reagents

Vildagliptin Reference Standard

Vildagliptin N-oxide Reference Standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Orthophosphoric acid (AR grade)

Water (HPLC grade)

Chromatographic Conditions
A stability-indicating HPLC method was developed to ensure the separation of Vildagliptin from

its N-oxide degradation product. The following chromatographic conditions are recommended:

Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase

Acetonitrile : 0.02 M Potassium Dihydrogen

Phosphate Buffer (pH adjusted to 4.5 with

orthophosphoric acid) (30:70 v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature 30°C

Detection Wavelength 210 nm
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Standard Solution Preparation
Vildagliptin Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Vildagliptin

reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume

with the mobile phase.

Vildagliptin N-oxide Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of

Vildagliptin N-oxide reference standard and transfer to a 100 mL volumetric flask. Dissolve in

and dilute to volume with the mobile phase.

Working Standard Solution: From the stock solutions, prepare a mixed working standard

solution containing Vildagliptin and Vildagliptin N-oxide at the desired concentration levels for

calibration.

Sample Preparation
Forced Degradation Sample (Oxidative): To generate the Vildagliptin N-oxide impurity for

method development and specificity studies, Vildagliptin can be subjected to oxidative stress.

Dissolve 50 mg of Vildagliptin in 10 mL of methanol and add 10 mL of 30% hydrogen peroxide.

Reflux the solution for 4 hours. After cooling, dilute the solution with the mobile phase to a

suitable concentration for HPLC analysis. This procedure is likely to generate the N-oxide and

other degradation products.[2]

Tablet Formulation: Weigh and finely powder 20 tablets. Transfer an amount of powder

equivalent to 50 mg of Vildagliptin to a 50 mL volumetric flask. Add approximately 30 mL of

mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to

volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute

the filtrate with the mobile phase to a suitable concentration for analysis.

Method Validation
The analytical method should be validated according to the International Council for

Harmonisation (ICH) Q2(R1) guidelines.

Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of

components that may be expected to be present, such as impurities, degradants, or matrix
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components. The specificity of the method is demonstrated by the complete separation of

Vildagliptin from Vildagliptin N-oxide and other degradation products generated during forced

degradation studies (acidic, basic, oxidative, thermal, and photolytic).

Linearity
The linearity of the method for Vildagliptin N-oxide should be established by analyzing a

series of dilutions of the Vildagliptin N-oxide standard solution over a concentration range

covering the expected levels of the impurity (e.g., from the limit of quantification to 150% of the

specification level). A calibration curve of peak area versus concentration should be plotted,

and the correlation coefficient (r²) should be determined.

Accuracy
The accuracy of the method for the quantification of Vildagliptin N-oxide should be

determined by a recovery study. A known amount of Vildagliptin N-oxide standard should be

spiked into a placebo or a sample solution containing Vildagliptin at three different

concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage

recovery of the spiked N-oxide should be calculated.

Precision
The precision of the method should be assessed at two levels: repeatability (intra-day

precision) and intermediate precision (inter-day precision). Repeatability should be evaluated

by performing six replicate injections of a standard solution of Vildagliptin N-oxide on the

same day. Intermediate precision should be determined by repeating the analysis on a different

day with a different analyst and/or instrument. The relative standard deviation (%RSD) of the

peak areas should be calculated.

Limit of Detection (LOD) and Limit of Quantification
(LOQ)
The LOD and LOQ for Vildagliptin N-oxide can be determined based on the standard

deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (σ / S)
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LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of

the calibration curve.

Robustness
The robustness of the method should be evaluated by making small, deliberate variations in

the chromatographic conditions, such as the pH of the mobile phase, the percentage of

acetonitrile in the mobile phase, the flow rate, and the column temperature. The effect of these

changes on the resolution between Vildagliptin and Vildagliptin N-oxide and the peak

characteristics should be monitored.

Data Presentation
The quantitative data from the method validation should be summarized in clearly structured

tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value

Tailing Factor (Vildagliptin) ≤ 2.0

Theoretical Plates (Vildagliptin) ≥ 2000

Resolution (Vildagliptin & N-

oxide)
≥ 2.0

%RSD of replicate injections ≤ 2.0%

Table 2: Linearity Data for Vildagliptin N-oxide
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Concentration (µg/mL) Peak Area

Level 1

Level 2

Level 3

Level 4

Level 5

Correlation Coefficient (r²) ≥ 0.999

Regression Equation

Table 3: Accuracy (Recovery) Data for Vildagliptin N-oxide

Spiking Level
Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery

50%

100%

150%

Table 4: Precision Data for Vildagliptin N-oxide

Precision %RSD

Repeatability (n=6) ≤ 2.0%

Intermediate Precision (n=6) ≤ 2.0%

Table 5: LOD and LOQ for Vildagliptin N-oxide
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Parameter Value (µg/mL)

Limit of Detection (LOD)

Limit of Quantification (LOQ)

Visualization
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Caption: Experimental workflow for the HPLC quantification of Vildagliptin N-oxide.
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Conclusion
The proposed stability-indicating RP-HPLC method is suitable for the routine quality control

analysis of Vildagliptin in bulk and pharmaceutical dosage forms, specifically for the

quantification of the Vildagliptin N-oxide impurity. The method is designed to be specific,

linear, accurate, precise, and robust. Adherence to the detailed experimental protocol and

validation procedures will ensure reliable and accurate results, contributing to the overall

quality and safety of Vildagliptin-containing products.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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